molecular formula C16H14O2 B8390407 9H-Fluorene-9-methanol acetate

9H-Fluorene-9-methanol acetate

Cat. No.: B8390407
M. Wt: 238.28 g/mol
InChI Key: PJSNQCAWMYREAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:

    Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.

    Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 9H-Fluorene-9-methanol acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of 9H-Fluorene-9-methanol with acetic anhydride under acidic or basic catalysis. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side reactions. For analogs, melt copolymerization reactions (e.g., with siloxanes) have been employed, as demonstrated in poly[oxy(arylene)oxy(tetramethyldisilylene)] synthesis . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Safety protocols include using gloves (nitrile) and fume hoods due to its WGK 3 hazard classification . Contaminated glassware should be rinsed with ethanol before washing to remove residual acetate groups .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial configuration, as demonstrated for chloromethyl-fluorene derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies acetate proton shifts (δ 2.0–2.2 ppm) and fluorene backbone aromatic signals.
  • DSC/TGA : Measures thermal stability (decomposition >200°C) and phase transitions, critical for applications in polymer matrices .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., heat capacity) for this compound?

  • Methodological Answer : Discrepancies in heat capacity measurements (e.g., 378–390 K range) arise from impurities or calibration errors. Use high-purity samples (>99.9%) and validate via differential scanning calorimetry (DSC). Regression polynomial models (e.g., Cp = A₁ + A₂T + A₃T²) can reconcile data, with uncertainties ≤0.3% when using calibrated adiabatic calorimeters .

Q. What challenges arise in designing metal-ligand complexes using this compound derivatives?

  • Methodological Answer : The acetate group’s steric bulk can hinder coordination. Strategies include:

  • Ligand modification : Replace acetate with smaller groups (e.g., hydroxyl) to enhance metal binding, as seen in Ni/Pt diphosphinite complexes .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to improve solubility during complexation.
  • Spectroscopic validation : Monitor reaction progress via UV-Vis (metal d-d transitions) and cyclic voltammetry (redox activity) .

Q. How does this compound function as a precursor for Fmoc-protecting reagents in peptide synthesis?

  • Methodological Answer : The acetate acts as a leaving group, enabling nucleophilic substitution with amino acids. For example, Fmoc-Cl (derived from fluorenemethanol) reacts with carboxylates to form stable esters. Optimize reaction pH (8–9) using NaHCO₃ to avoid racemization. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl acetate

InChI

InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3

InChI Key

PJSNQCAWMYREAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 mL Erlenmeyer flask was charged with 9-fluorenemethanol (30.0 g, 153 mmol, Aldrich), sodium acetate (15.0 g, 183 mmol, Aldrich), and acetic anhydride (0.150 L, 1580 mmol, Aldrich). The reaction mixture was heated over a steam bath, under continuous stirring for 4 hours. The warm mixture was poured into ice (150 g). After reaching room temperature, the solid product was isolated by filtration and washed with cold water. The dried product was used without further purification (35.7 g, 150 mmol, 98% yield, >99% purity by GC).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.15 L
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two

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